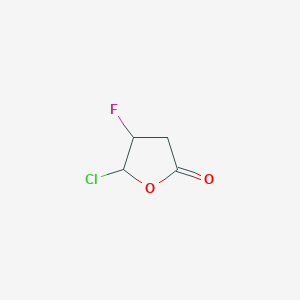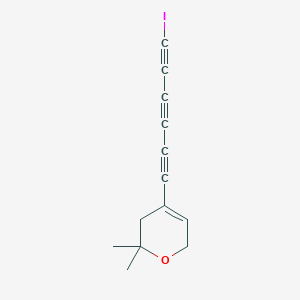
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran is a synthetic organic compound characterized by its unique structure, which includes an iodo-substituted hexa-triyne chain and a dihydropyran ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the hexa-triyne chain: This can be achieved through coupling reactions such as the Glaser coupling or Sonogashira coupling, using appropriate alkynes and halides.
Introduction of the iodine atom: This step may involve halogenation reactions, where iodine is introduced to the hexa-triyne chain.
Cyclization to form the dihydropyran ring: This can be done through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran would depend on its specific interactions with molecular targets. This may involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways through binding to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Bromohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
- 4-(6-Chlorohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
Uniqueness
The uniqueness of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran lies in the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromo and chloro analogs.
Propriétés
Numéro CAS |
116485-31-5 |
|---|---|
Formule moléculaire |
C13H11IO |
Poids moléculaire |
310.13 g/mol |
Nom IUPAC |
4-(6-iodohexa-1,3,5-triynyl)-6,6-dimethyl-2,5-dihydropyran |
InChI |
InChI=1S/C13H11IO/c1-13(2)11-12(8-10-15-13)7-5-3-4-6-9-14/h8H,10-11H2,1-2H3 |
Clé InChI |
HGRMAEGHWDYLRS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CCO1)C#CC#CC#CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


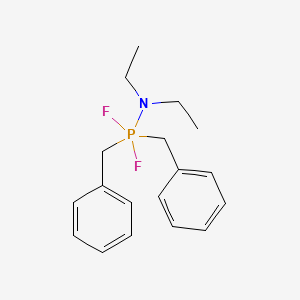
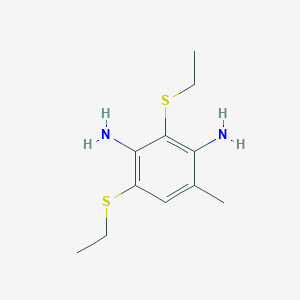


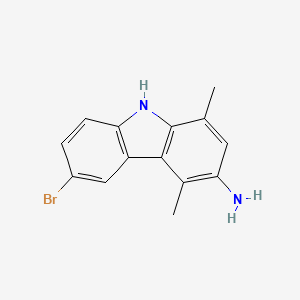
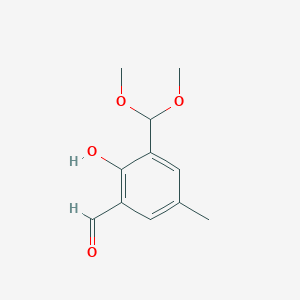
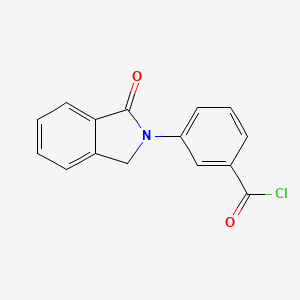
![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)

